molecular formula C20H24FN3O4 B1236930 Balofloxacin, (R)- CAS No. 165881-73-2

Balofloxacin, (R)-

Numéro de catalogue B1236930
Numéro CAS: 165881-73-2
Poids moléculaire: 389.4 g/mol
Clé InChI: MGQLHRYJBWGORO-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Balofloxacin is a member of quinolines and a quinolone antibiotic.

Applications De Recherche Scientifique

1. Stability and Degradation Studies

Balofloxacin is a third-generation fluoroquinolone with a broad antibacterial spectrum. A study by Marolia et al. (2016) developed and validated a stability-indicating RP-HPLC method for estimating Balofloxacin in the presence of its hydrolytic degradation products. The method was found to be accurate and precise and could be applied for routine analysis of tablets containing Balofloxacin.

2. Preparation and Properties of Inclusion Complexes

Ren et al. (2019) focused on improving the aqueous solubility of Balofloxacin by preparing inclusion complexes with cyclodextrins, using a freeze-drying technique. Their research demonstrated enhanced water solubility and dissolution rates of these complexes, without inhibiting the antibacterial effect of Balofloxacin (Ren et al., 2019).

3. Luminescence Enhancement for Determination

A novel luminescence enhancement method for determining Balofloxacin was proposed by Wang et al. (2009), using a system that significantly enhanced the luminescence intensity of the Balofloxacin–Europium complex. This method offered higher sensitivity and a wider linear range for determining Balofloxacin in pharmaceuticals and human urine/serum samples (Wang et al., 2009).

4. Antimycobacterial Activities

Kawahara et al. (2001) studied the in vitro antimycobacterial activity of Balofloxacin, finding it effective against various mycobacteria, such as M. tuberculosis, M. kansasii, and M. fortuitum. The activity was comparable or slightly inferior to that of levofloxacin (Kawahara et al., 2001).

5. Myo-Inositol and Host's Ability to Eliminate Resistant Bacteria

Chen et al. (2015) discovered that myo-inositol could improve the host's ability to eliminate Balofloxacin-resistant Escherichia coli. Their study, using an integrated proteome and metabolome approach, identified crucial biomarkers and provided a new strategy based on metabolic modulation for eliminating antibiotic-resistant bacteria (Chen et al., 2015).

6. Clinical Studies in Infectious Diseases

A clinical study by Obana et al. (1995) evaluated the efficacy and safety of Balofloxacin for patients with acute infectious enteritis, demonstrating its high effectiveness and limited adverse effects. The study assessed the impact of Balofloxacin on fecal drug concentration and intestinal microbial flora (Obana et al., 1995).

Propriétés

Numéro CAS

165881-73-2

Nom du produit

Balofloxacin, (R)-

Formule moléculaire

C20H24FN3O4

Poids moléculaire

389.4 g/mol

Nom IUPAC

1-cyclopropyl-6-fluoro-8-methoxy-7-[(3R)-3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27)/t11-/m1/s1

Clé InChI

MGQLHRYJBWGORO-LLVKDONJSA-N

SMILES isomérique

CN[C@@H]1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

SMILES canonique

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balofloxacin, (R)-
Reactant of Route 2
Reactant of Route 2
Balofloxacin, (R)-
Reactant of Route 3
Balofloxacin, (R)-
Reactant of Route 4
Balofloxacin, (R)-
Reactant of Route 5
Reactant of Route 5
Balofloxacin, (R)-
Reactant of Route 6
Reactant of Route 6
Balofloxacin, (R)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.